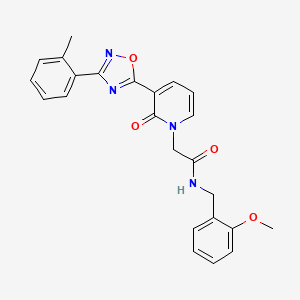

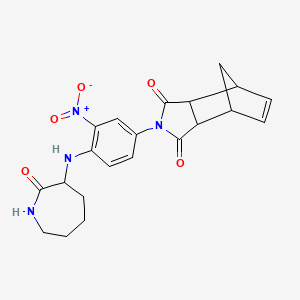

![molecular formula C19H13N5O3 B2752670 N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide CAS No. 864935-62-6](/img/structure/B2752670.png)

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-a]pyrimidines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have received significant attention due to their varied medicinal applications .

Synthesis Analysis

Imidazo[1,2-a]pyrimidines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . For instance, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidines is complex and can be functionalized through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines can undergo a variety of chemical reactions. They can be functionalized through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Applications De Recherche Scientifique

Synthesis and Biological Activity

A series of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, closely related to N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide, were synthesized in an effort to develop new antineoplastic agents. These derivatives exhibited a variable degree of antineoplastic activity against certain cell lines tested, with some showing good in vitro antineoplastic activity across all cell lines with significant disease selectivity (Abdel-Hafez, 2007).

Chemical-Genetic Profiling

Imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, including compounds structurally related to N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide, have been identified as compounds that target essential, conserved cellular processes. Chemical-genetic profiling in yeast revealed that these compounds could act differently based on slight structural variations, suggesting potential applications in understanding mitochondrial disruption and DNA damage mechanisms, which may be extrapolated to human cells (Yu et al., 2008).

Anticancer Activity

A new synthesis strategy for 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine scaffolds from N-tosylhydrazones and 2-chloro-3-nitroimidazo[1,2-a]pyridines has been developed, leading to compounds with good antiproliferative activity against human colon cancer cell lines. This approach enables the rapid access to diverse small molecule libraries, underscoring the potential of compounds like N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide in anticancer research (Zhang et al., 2019).

Novel Synthesis Methods

Research has also focused on developing new, efficient, and eco-friendly methods for synthesizing N-methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine derivatives. These methodologies highlight the versatility and potential utility of compounds structurally related to N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide in various scientific applications, including medicinal chemistry and drug discovery (Jadhav et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N5O3/c25-18(14-5-2-7-16(11-14)24(26)27)21-15-6-1-4-13(10-15)17-12-23-9-3-8-20-19(23)22-17/h1-12H,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVJPXBUJAZCRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CN4C=CC=NC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-butylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2752596.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2752597.png)

![3-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2752598.png)

![N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide](/img/structure/B2752603.png)

![1-(2-fluorophenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2752604.png)

![N-(3-chloro-4-methylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2752605.png)

![5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B2752610.png)